tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with an imidazole group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the piperazine nitrogen atoms, followed by the reaction with imidazole derivatives under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often involves the use of catalysts and solvents that are suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the piperazine moiety.
Substitution: The tert-butyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Various alkylating agents and nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool in understanding biological processes .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperazine moiety can interact with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound features a benzimidazole ring instead of an imidazole ring and a piperidine ring instead of a piperazine ring.
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Similar to the previous compound but with a different substitution pattern.
Uniqueness: tert-Butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate is unique due to its specific combination of an imidazole ring and a piperazine ring.
Properties
Molecular Formula |
C12H20N4O2 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-6-13-9(8-16)10-14-4-5-15-10/h4-5,9,13H,6-8H2,1-3H3,(H,14,15) |
InChI Key |
XMFBWXVCBATOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=NC=CN2 |
Origin of Product |
United States |
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